

# New Orthorhombic Phase of Boron-Rich Sulfide: A Technical Guide

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## Compound of Interest

Compound Name: *Boron sulfide*

Cat. No.: *B3342050*

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For Researchers, Scientists, and Drug Development Professionals

A new orthorhombic phase of boron-rich sulfide, o-B<sub>6</sub>S, has been discovered, expanding the landscape of superhard materials with potential applications in a range of scientific and technological fields. This technical guide provides an in-depth overview of the crystal structure, synthesis, and characterization of this novel material, tailored for researchers and professionals in materials science and drug development.

## Introduction

Recent advancements in high-pressure synthesis have led to the discovery of a new boron-rich sulfide, o-B<sub>6</sub>S.<sup>[1][2]</sup> This material, belonging to the orthorhombic crystal system, exhibits a unique crystal structure and is predicted to be a member of the family of hard phases.<sup>[1]</sup> The synthesis and characterization of o-B<sub>6</sub>S open new avenues for the development of advanced materials with exceptional mechanical and electronic properties.

## Crystal Structure and Properties

The crystal structure of o-B<sub>6</sub>S was determined through a combination of ab initio evolutionary crystal structure prediction and Rietveld refinement of synchrotron X-ray diffraction data.<sup>[1][2]</sup> The material crystallizes in the orthorhombic system, belonging to the Pmna space group.<sup>[1][2]</sup>

Table 1: Crystallographic Data for Orthorhombic B<sub>6</sub>S<sup>[1]</sup>

Parameter	Experimental Value
Space Group	Pmna
a (Å)	5.8170(1)
b (Å)	5.3025(1)
c (Å)	8.2135(1)
Volume (Å <sup>3</sup> )	253.34(1)
X-ray Density (g/cm <sup>3</sup> )	2.54

The structure of o-B6S is characterized by the presence of B12 icosahedral units. The inter-icosahedral bond lengths are 1.6949 Å (B1–B1), 1.7448 Å (B2–B2), and 1.7511 Å (B1–B1).<sup>[1]</sup> The intra-icosahedral B–B bonds vary from 1.7294 Å to 1.8987 Å.<sup>[1]</sup>

## Experimental Protocols

### High-Pressure, High-Temperature Synthesis

The synthesis of o-B6S was achieved through a direct reaction of the constituent elements under high-pressure and high-temperature conditions.<sup>[1][2]</sup>

- Starting Materials: Amorphous boron (Grade I) and sulfur (99.5% purity) were used.<sup>[2]</sup>
- Apparatus: A toroid-type high-pressure apparatus was employed.<sup>[1]</sup>
- Sample Assembly: The reaction mixture, with a B:S molar ratio of 5:1, was placed in a boron nitride capsule to prevent contamination from the graphite heater.<sup>[2]</sup>
- Synthesis Conditions: The synthesis was carried out at a pressure of 6.1 GPa and a temperature of 2700 K.<sup>[1][2]</sup>

### Characterization

- Powder X-ray diffraction patterns were collected to determine the crystal structure.<sup>[1]</sup>

- Rietveld refinement was performed on the diffraction data to obtain the precise lattice parameters and atomic positions.[\[1\]](#)[\[2\]](#)
- Raman spectroscopy was used to investigate the vibrational modes of the o-B6S structure.[\[1\]](#)
- The experimentally observed Raman bands were assigned to theoretically calculated phonon modes.[\[1\]](#)[\[2\]](#)

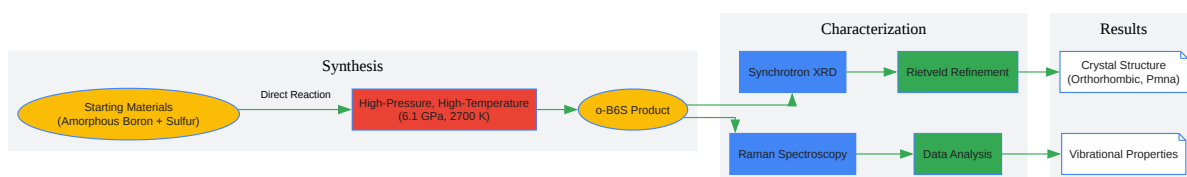
Table 2: Raman Spectroscopy Data for Orthorhombic B6S[\[1\]](#)

Experimental Raman Shift (cm <sup>-1</sup> )
236
274
358
451
529
623
713
774
832
905
968
1045
1102

## Visualizations

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of o-B6S.

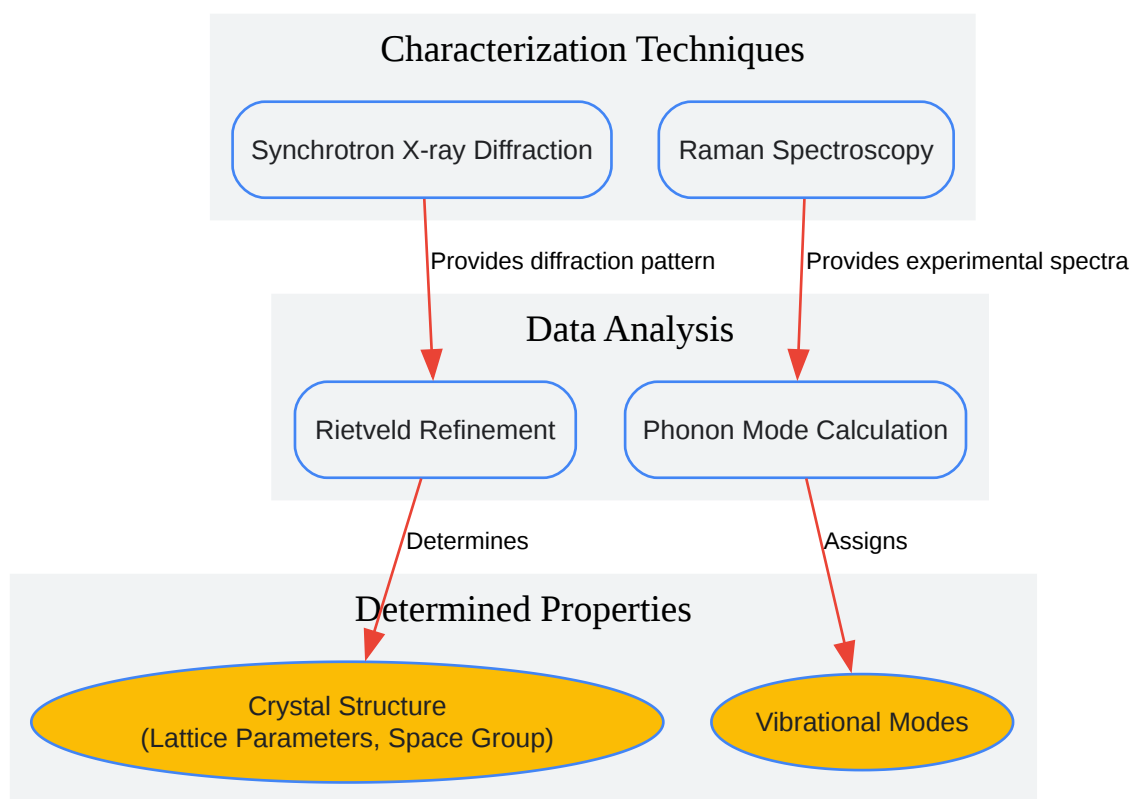


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Synthesis and characterization workflow for o-B6S.

## Logical Relationship of Characterization Techniques

This diagram shows the relationship between the characterization techniques and the determined properties of o-B6S.



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Relationship between characterization and properties.

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## References

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